molecular formula C8H6N2O B079942 1,5-Naphthyridin-2(1H)-one CAS No. 10261-82-2

1,5-Naphthyridin-2(1H)-one

Cat. No. B079942
CAS RN: 10261-82-2
M. Wt: 146.15 g/mol
InChI Key: OJFSCKNLUYOABN-UHFFFAOYSA-N
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Patent
US09174992B2

Procedure details

A 250 mL round bottomed flask charged with 1,5-naphthyridin-2(1H)-one (2.98 g, 20.37 mmol) and phosphorus oxychloride (40 ml, 437 mmol) was heated at 100° C. for 3 h. The reaction was cooled to room temperature and excess POCl3 was removed in vacuo. The residue was poured onto ice and neutralized with NaHCO3. The mixture was extracted with DCM (4×) and the combined organic layers were evaporated onto silica gel and purified by flash chromatography (ISCO (80 gram)) eluting with EtOAc:DCM (0:1→1:4) to give 1.08 g (32%, 2 steps) of a light-yellow amorphous solid. ESI-MS 164.9, 166.9 [M+1].
Quantity
2.98 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[C:10]2[C:5](=[N:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]1=O.P(Cl)(Cl)([Cl:14])=O>>[Cl:14][C:2]1[CH:3]=[CH:4][C:5]2[C:10](=[CH:9][CH:8]=[CH:7][N:6]=2)[N:1]=1

Inputs

Step One
Name
Quantity
2.98 g
Type
reactant
Smiles
N1C(C=CC2=NC=CC=C12)=O
Name
Quantity
40 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
excess POCl3 was removed in vacuo
ADDITION
Type
ADDITION
Details
The residue was poured onto ice and neutralized with NaHCO3
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with DCM (4×)
CUSTOM
Type
CUSTOM
Details
the combined organic layers were evaporated onto silica gel
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography (ISCO (80 gram))
WASH
Type
WASH
Details
eluting with EtOAc:DCM (0:1→1:4)
CUSTOM
Type
CUSTOM
Details
to give 1.08 g (32%, 2 steps) of a light-yellow amorphous solid

Outcomes

Product
Name
Type
Smiles
ClC1=NC2=CC=CN=C2C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.